![molecular formula C10H19NO4 B13447370 (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid: is an organic compound with a complex structure that includes a carboxylic acid group, an amide group, and a methoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and amide formation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group may be further oxidized to form other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: In medicine, derivatives of this compound may have therapeutic potential. Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and polymers. Its reactivity and functional groups make it suitable for various applications in manufacturing.
Mecanismo De Acción
The mechanism of action of (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylpentanoic acid: Similar structure but with a shorter carbon chain.
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylheptanoic acid: Similar structure but with a longer carbon chain.
Uniqueness: What sets (3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid apart is its specific combination of functional groups and stereochemistry. This unique arrangement allows for specific interactions and reactivity that are not observed in its analogs.
Propiedades
Fórmula molecular |
C10H19NO4 |
|---|---|
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C10H19NO4/c1-7(2)4-8(5-9(12)13)6-11-10(14)15-3/h7-8H,4-6H2,1-3H3,(H,11,14)(H,12,13)/t8-/m0/s1 |
Clave InChI |
UUWMCUBVFZVIHO-QMMMGPOBSA-N |
SMILES isomérico |
CC(C)C[C@@H](CC(=O)O)CNC(=O)OC |
SMILES canónico |
CC(C)CC(CC(=O)O)CNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


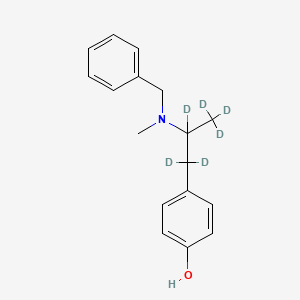
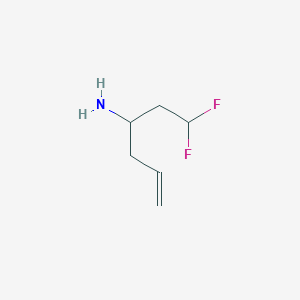
![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)
![3-[2-(Methylamino)ethoxy]propan-1-ol](/img/structure/B13447320.png)
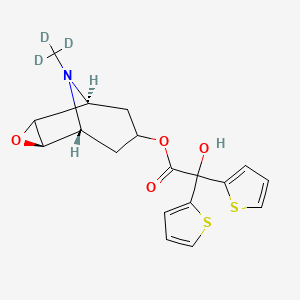
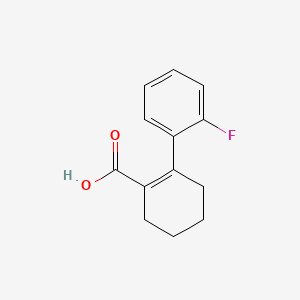
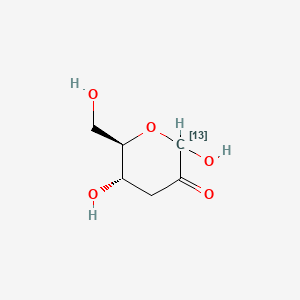

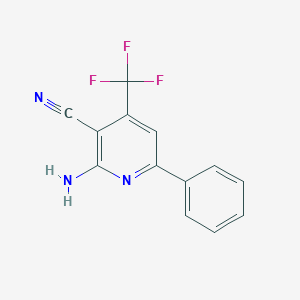
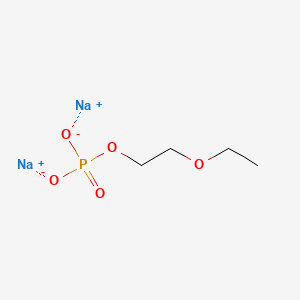
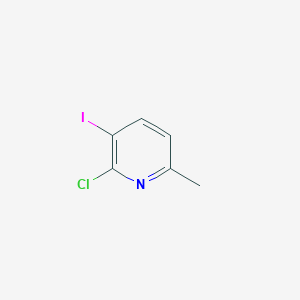
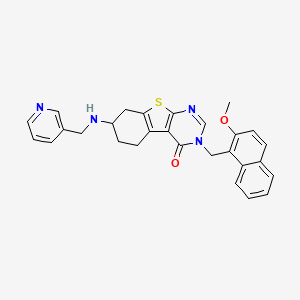
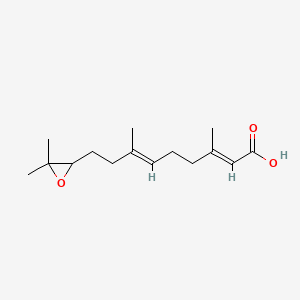
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
